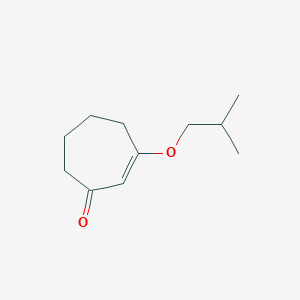

3-Isobutoxy-2-cyclohepten-1-one

Descripción

3-Isobutoxy-2-cyclohepten-1-one is a seven-membered cyclic enone featuring an isobutoxy substituent at the 3-position. The isobutoxy group is a common motif in organic synthesis, often influencing reactivity, solubility, and steric interactions .

Propiedades

Fórmula molecular |

C11H18O2 |

|---|---|

Peso molecular |

182.26 g/mol |

Nombre IUPAC |

3-(2-methylpropoxy)cyclohept-2-en-1-one |

InChI |

InChI=1S/C11H18O2/c1-9(2)8-13-11-6-4-3-5-10(12)7-11/h7,9H,3-6,8H2,1-2H3 |

Clave InChI |

WRMJZTZUWYMLMD-UHFFFAOYSA-N |

SMILES canónico |

CC(C)COC1=CC(=O)CCCC1 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isobutoxy-2-cyclohepten-1-one can be achieved through the condensation of isobutyryl chloride and 4-hydroxy-2-cyclohepten-1-one . The reaction is typically carried out in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst at 25°C for 3 hours, yielding the product with high efficiency .

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

3-Isobutoxy-2-cyclohepten-1-one, like other enones, undergoes various chemical reactions including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and vanadium catalysts.

Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.

Substitution: Nucleophiles such as organocopper reagents are commonly used.

Major Products Formed

The major products formed from these reactions include various alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

3-Isobutoxy-2-cyclohepten-1-one is used in various fields of scientific research:

Biology: Its derivatives may be studied for potential biological activities and interactions with biomolecules.

Medicine: Research may explore its potential as a precursor for pharmaceutical compounds.

Industry: It can be used in the synthesis of fragrances and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 3-Isobutoxy-2-cyclohepten-1-one involves its reactivity as an enone. Enones are known to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone, leading to the formation of various adducts . This reactivity is crucial for its role in organic synthesis and the development of new compounds.

Comparación Con Compuestos Similares

Structural Analog Overview

Key analogs include:

- 3-Isobutoxy-2-cyclohexen-1-one (CAS 23074-59-1): A six-membered cyclic enone .

- 2,6,6-Trimethyl-3-isobutoxycyclohex-2-en-1-one (CAS 60068-02-2): A methyl-substituted cyclohexenone derivative .

- Cyclopentenone derivatives (e.g., compounds 20–22 from ): Five-membered enones with complex substituents .

Structural and Functional Differences

Table 1: Comparative Analysis of Key Compounds

Key Findings

Ring Size Effects: Cycloheptenone (7-membered): Larger rings may exhibit increased conformational flexibility and reduced ring strain compared to cyclopentenones (5-membered). However, they could face challenges in synthetic accessibility. Cyclohexenone (6-membered): Widely studied due to balanced stability and reactivity. Cyclopentenone (5-membered): Higher ring strain may enhance reactivity in Diels-Alder or Michael addition reactions, as seen in compounds .

Substituent Impact: Isobutoxy Group: Enhances lipophilicity and electron-withdrawing effects, influencing solubility and reaction kinetics. Benzyl/Silyl Groups (): Increase molecular weight and complexity, often serving as protective groups in multi-step syntheses .

Synthesis and Stability: Cyclopentenone derivatives in were synthesized via organometallic reactions (e.g., n-BuLi-mediated coupling) with moderate yields (48–56%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.